molecular formula C21H24N4O2S B5656255 2-benzyl-8-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one

2-benzyl-8-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5656255
M. Wt: 396.5 g/mol
InChI Key: ZICFXAVMPBAARJ-UHFFFAOYSA-N
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Description

This compound belongs to the 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine class, known for its potent CCR4 antagonistic properties and ability to induce receptor endocytosis. It's particularly notable for its high affinity and activity in various assays and its unique property of internalizing cell surface receptors (Shukla et al., 2016).

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with formaldehyde, 2,2-dimethyl-1,3-propanediamine, and p-methoxycarbonylbenzenediazonium chloride. This process often results in complex molecules with unique properties and potential pharmaceutical applications (Moser et al., 2005).

Molecular Structure Analysis

X-ray diffraction analysis has been pivotal in determining the crystal structure of similar compounds. This method reveals the orientation and conformation of molecular fragments, essential for understanding the compound's chemical behavior and interactions (Moser et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds often lead to products with diverse biological activities. For instance, the synthesis of similar compounds using Suzuki-Miyaura cross-coupling and Ullmann coupling reactions has yielded derivatives with potent anti-HIV properties (Mizuhara et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are often studied using techniques like X-ray crystallography, revealing detailed molecular arrangements and interactions (Moser et al., 2005).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents and stability under different conditions, are key to understanding the compound's potential applications. Cycloaddition reactions, for instance, have been explored for synthesizing novel pyrimidinone derivatives with potential pharmacological applications (Sharma & Mahajan, 1998).

properties

IUPAC Name

2-benzyl-8-(2-methylsulfanylpyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-28-20-22-12-17(13-23-20)19(27)24-9-7-21(8-10-24)11-18(26)25(15-21)14-16-5-3-2-4-6-16/h2-6,12-13H,7-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICFXAVMPBAARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-8-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one

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